molecular formula C17H26N2O B4829776 N-cyclooctyl-N'-(2,3-dimethylphenyl)urea

N-cyclooctyl-N'-(2,3-dimethylphenyl)urea

Cat. No.: B4829776
M. Wt: 274.4 g/mol
InChI Key: RPQNRXDRSDRMCX-UHFFFAOYSA-N
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Description

N-cyclooctyl-N'-(2,3-dimethylphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 2,3-dimethylphenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological and chemical properties, particularly in agrochemical and pharmaceutical applications . The cyclooctyl moiety may confer unique steric and lipophilic properties, while the 2,3-dimethylphenyl group could influence electronic interactions and binding affinity .

Properties

IUPAC Name

1-cyclooctyl-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-9-8-12-16(14(13)2)19-17(20)18-15-10-6-4-3-5-7-11-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNRXDRSDRMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 2,3-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.

Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the cyclooctyl or 2,3-dimethylphenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents and temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives of the urea compound.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

N-cyclooctyl-N’-(2,3-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted ureas and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where substituted ureas have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares N-cyclooctyl-N'-(2,3-dimethylphenyl)urea with structurally related urea derivatives:

Compound Name Substituents (N- and N'-groups) Molecular Formula Molecular Weight Key Structural Differences Reference
This compound Cyclooctyl, 2,3-dimethylphenyl C₁₇H₂₅N₂O ~273.4* Bulky cyclooctyl group N/A
N-(3-methylcyclohexyl)-N'-(3-methylphenyl)urea 3-methylcyclohexyl, 3-methylphenyl C₁₅H₂₂N₂O 246.35 Smaller cyclohexyl ring; meta-methyl
N,N-dibutyl-N'-(2,6-dimethylphenyl)urea Dibutyl, 2,6-dimethylphenyl C₁₇H₂₈N₂O 276.42 Linear alkyl chains; ortho-dimethyl
N-(3-chlorophenyl)-N'-(3,5-dimethylphenyl)urea 3-chlorophenyl, 3,5-dimethylphenyl C₁₅H₁₅ClN₂O 274.75 Halogen substitution; para-dimethyl
N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-yl}-N'-(2,3-dimethylphenyl)urea Thiadiazole-heterocycle, 2,3-dimethylphenyl C₁₈H₂₄N₆OS 388.49 Heterocyclic backbone

*Estimated based on similar compounds.

Key Observations :

  • Cycloalkyl vs. Alkyl Substituents : The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller cyclohexyl () or linear alkyl chains (). This may reduce solubility but enhance binding to hydrophobic pockets in biological targets.
  • Heterocyclic Modifications : Compounds like the thiadiazole-containing urea () exhibit enhanced rigidity and polarity, contrasting with the purely aliphatic/aromatic structure of the target compound.

Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred from analogs:

Property This compound (Estimated) N-(2,3-dimethylphenyl)-N'-{[6-ethyl...]methyl}urea () N,N-dibutyl-N'-(2,6-dimethylphenyl)urea ()
logP ~5.0–6.0* 5.00 ~4.0–5.0**
Hydrogen Bond Donors 2 2 2
Polar Surface Area ~40–50 Ų 41.61 Ų ~30–40 Ų

Estimated due to cyclooctyl’s high lipophilicity.
*
Derived from alkyl chain contributions.

Insights :

  • The cyclooctyl group likely increases logP compared to smaller cycloalkyl or linear alkyl analogs, suggesting lower aqueous solubility but better membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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